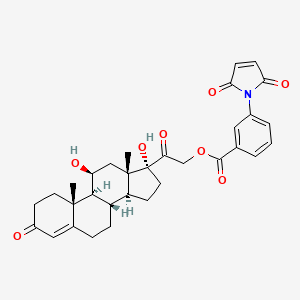

Cortisol-21-3-maleimidobenzoate

Vue d'ensemble

Description

Cortisol-21-3-maleimidobenzoate is a synthetic derivative of cortisol, a glucocorticoid hormone produced by the adrenal cortex. This compound is specifically designed for use in biochemical assays, particularly enzyme immunoassays, due to its ability to conjugate with enzymes like β-galactosidase. The maleimide group in this compound allows it to form stable linkages with sulfhydryl groups, making it a valuable tool in various scientific research applications .

Méthodes De Préparation

The synthesis of cortisol-21-3-maleimidobenzoate involves multiple steps. One common method starts with cortisol, which is reacted with a maleimide coupling agent, such as maleimidobenzoic acid ester. The reaction typically involves the formation of an amide bond between the cortisol and the maleimide derivative. The process includes the following steps :

Synthesis of m-carboxymaleanilic acid: from m-aminobenzoic acid and maleic anhydride.

Cyclization: of m-carboxymaleanilic acid with acetic anhydride to form maleimidobenzoic acid.

Formation of maleimidobenzoic acid chloride: by reacting maleimidobenzoic acid with thionyl chloride.

Coupling reaction: between cortisol and maleimidobenzoic acid chloride in the presence of a base like sodium carbonate in tetrahydrofuran (THF).

Analyse Des Réactions Chimiques

Cortisol-21-3-maleimidobenzoate undergoes various chemical reactions, including:

Substitution reactions: The maleimide group can react with sulfhydryl groups in proteins, forming stable thioether bonds.

Oxidation and reduction reactions: The hydroxyl groups in the cortisol moiety can undergo oxidation to form ketones or reduction to form alcohols.

Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol

Common reagents used in these reactions include bases like sodium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Mécanisme D'action

The primary mechanism of action of cortisol-21-3-maleimidobenzoate involves its ability to form stable linkages with sulfhydryl groups in proteins. This property is leveraged in enzyme immunoassays, where the compound is conjugated with enzymes like β-galactosidase. The conjugated enzyme retains its activity and can be used to detect cortisol levels with high sensitivity and specificity . The molecular targets and pathways involved include the interaction of the maleimide group with sulfhydryl groups and the subsequent detection of cortisol through enzyme activity.

Comparaison Avec Des Composés Similaires

Cortisol-21-3-maleimidobenzoate is unique due to its specific structure and functional groups, which allow it to form stable conjugates with enzymes. Similar compounds include:

Cortisol-21-hemisuccinate: Another cortisol derivative used in immunoassays, but with different linkage chemistry.

Cortisone: A related glucocorticoid with similar biological activity but lacking the maleimide group.

Corticosterone: Another glucocorticoid with similar functions but different structural features

This compound stands out due to its ability to form stable thioether bonds with sulfhydryl groups, enhancing its utility in biochemical assays.

Activité Biologique

Cortisol-21-3-maleimidobenzoate is a synthetic derivative of cortisol, a glucocorticoid hormone that plays a critical role in various physiological processes, including metabolism, immune response, and stress regulation. This compound is specifically designed for biochemical applications, particularly in enzyme immunoassays. Its unique structure allows it to form stable linkages with sulfhydryl groups in proteins, enhancing its utility in scientific research.

This compound has the following chemical characteristics:

- CAS Number: 73499-12-4

- Molecular Formula: C22H25O5S

- Molecular Weight: 401.5 g/mol

The synthesis of this compound involves several key steps:

- Preparation of Maleimidobenzoic Acid: This is achieved by reacting m-aminobenzoic acid with maleic anhydride to form m-carboxymaleanilic acid, followed by cyclization.

- Formation of Maleimidobenzoic Acid Chloride: This is done by treating maleimidobenzoic acid with thionyl chloride.

- Coupling Reaction: Cortisol is reacted with maleimidobenzoic acid chloride in the presence of a base like sodium carbonate in tetrahydrofuran (THF) to yield this compound.

The primary mechanism of action for this compound lies in its ability to form stable thioether bonds with sulfhydryl groups present in proteins. This property is particularly leveraged in enzyme immunoassays where the compound can be conjugated with enzymes such as β-galactosidase. The conjugated enzyme retains its activity, allowing for sensitive detection of cortisol levels in biological samples.

Biological Activity and Applications

This compound exhibits several important biological activities:

- Biochemical Assays: It is widely used in enzyme immunoassays for detecting cortisol levels, which are crucial for diagnosing conditions like Cushing's syndrome and Addison's disease.

- Protein Interaction Studies: The compound aids in studying protein-protein interactions and drug-target interactions, providing insights into molecular mechanisms and pathways involved in various biological processes.

- Clinical Diagnostics: It has applications in clinical settings to monitor cortisol levels, aiding in the assessment of adrenal function and stress responses.

Comparative Analysis with Similar Compounds

This compound can be compared with other cortisol derivatives based on their structural and functional properties:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Cortisol-21-Hemisuccinate | Ester derivative | Used in immunoassays but forms different linkages |

| Cortisone | Related glucocorticoid | Similar biological activity but lacks maleimide group |

| Corticosterone | Glucocorticoid | Different structural features but similar functions |

This comparison highlights the unique attributes of this compound that enhance its application in biochemical assays compared to other compounds.

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in various research contexts:

- Detection Sensitivity: A study using a polished hollow core Bragg fiber sensor demonstrated high sensitivity for cortisol detection by immobilizing cortisol aptamers on the sensor surface, showcasing the compound's role in advanced sensing technologies .

- Protein Conjugation Research: Research has shown that conjugating cortisol derivatives like this compound with enzymes can significantly improve the specificity and sensitivity of assays used for hormone level measurements.

Propriétés

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(2,5-dioxopyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35NO8/c1-30-12-10-21(34)15-19(30)6-7-22-23-11-13-32(40,31(23,2)16-24(35)28(22)30)25(36)17-41-29(39)18-4-3-5-20(14-18)33-26(37)8-9-27(33)38/h3-5,8-9,14-15,22-24,28,35,40H,6-7,10-13,16-17H2,1-2H3/t22-,23-,24-,28+,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVXSOSBZZTXSE-QVGKNZPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)C5=CC(=CC=C5)N6C(=O)C=CC6=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C5=CC(=CC=C5)N6C(=O)C=CC6=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70994260 | |

| Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70994260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73499-12-4 | |

| Record name | Cortisol-21-3-maleimidobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073499124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70994260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.